Stereoregular Polymerization: Enantiopure (R)-Phenylthiirane Enables Highly Stereoregular Polythioethers
The use of enantiopure (R)-phenylthiirane in cationic ring-opening polymerization (CROP) yields polythioethers with high stereoregularity. In contrast, polymerization of racemic 2-phenylthiirane results in atactic polymer structures. The paper by Xiao et al. describes a strategy for precisely controlling the regio- and stereochemistry, leading to poly(2-phenylthiirane) with high stereoregularity when using enantiomeric pure thiirane [1]. This is a qualitative differentiation enabled by the compound's chiral purity; the resulting polymer properties are distinct from those derived from the racemate.
| Evidence Dimension | Polymer stereoregularity |
|---|---|
| Target Compound Data | Produces stereoregular polythioether (high stereoregularity) |
| Comparator Or Baseline | Racemic 2-phenylthiirane: produces atactic polymer |
| Quantified Difference | Not numerically quantified; inferred from polymerization mechanism and product characterization |
| Conditions | Cationic ring-opening polymerization (CROP) under controlled conditions |
Why This Matters
The ability to produce stereoregular polymers is critical for tailoring material properties such as crystallinity, thermal behavior, and mechanical strength, making the enantiopure monomer essential for advanced polymer design.
- [1] Xiao, Y., Yue, T., Lu, X., & Ren, W. (2024). Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization. Chemical Communications, 60, 5034-5037. View Source
